molecular formula C10H24AlN B12659208 Diethylaluminium diisopropylamide CAS No. 68006-53-1

Diethylaluminium diisopropylamide

Cat. No.: B12659208
CAS No.: 68006-53-1
M. Wt: 185.29 g/mol
InChI Key: WSRUAICHQPRQEL-UHFFFAOYSA-N
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Description

Diethylaluminium diisopropylamide is an organoaluminium compound with the molecular formula C10H24AlN. It is a colorless liquid that is used primarily in organic synthesis as a strong base and nucleophile. This compound is known for its ability to deprotonate a variety of substrates, making it a valuable reagent in the field of synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethylaluminium diisopropylamide can be synthesized through the reaction of diethylaluminium chloride with diisopropylamine. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent the compound from reacting with moisture or oxygen. The reaction is carried out at low temperatures to control the exothermic nature of the process.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors equipped with cooling systems to manage the heat generated during the reaction. The process is carefully monitored to ensure the purity and yield of the final product. The compound is usually stored in sealed containers to prevent degradation.

Chemical Reactions Analysis

Types of Reactions

Diethylaluminium diisopropylamide undergoes several types of chemical reactions, including:

    Deprotonation: It acts as a strong base, capable of deprotonating a wide range of acidic substrates.

    Nucleophilic Substitution: It can participate in nucleophilic substitution reactions, where it replaces a leaving group in a substrate.

    Coordination Chemistry: It can form complexes with various metal ions, which can be used in catalytic processes.

Common Reagents and Conditions

    Deprotonation: Commonly carried out in non-polar solvents such as hexane or toluene, under an inert atmosphere.

    Nucleophilic Substitution: Typically performed in polar aprotic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

    Coordination Chemistry: Often involves the use of transition metal salts and ligands to form stable complexes.

Major Products

The major products formed from reactions involving this compound depend on the specific substrates and conditions used. For example, deprotonation reactions yield the corresponding anions, while nucleophilic substitution reactions produce substituted organic compounds.

Scientific Research Applications

Diethylaluminium diisopropylamide has a wide range of applications in scientific research, including:

    Organic Synthesis: Used as a strong base and nucleophile in the synthesis of complex organic molecules.

    Catalysis: Employed in the formation of metal complexes that act as catalysts in various chemical reactions.

    Polymerization: Utilized in the polymerization of olefins to produce high-density polyethylene and other polymers.

    Pharmaceuticals: Involved in the synthesis of pharmaceutical intermediates and active ingredients.

Mechanism of Action

The primary mechanism by which diethylaluminium diisopropylamide exerts its effects is through deprotonation and nucleophilic attack. The compound’s aluminium center coordinates with the substrate, facilitating the removal of a proton or the substitution of a leaving group. This process involves the formation of a transient complex, which then dissociates to yield the final product.

Comparison with Similar Compounds

Similar Compounds

    Diethylaluminium chloride: Similar in structure but lacks the diisopropylamide group, making it less effective as a base.

    Dimethylaluminium chloride: Another organoaluminium compound with similar reactivity but different steric properties.

    Diethylaluminium cyanide: Used in hydrocyanation reactions, differing in its functional group and reactivity.

Uniqueness

Diethylaluminium diisopropylamide is unique due to its combination of strong basicity and nucleophilicity, which allows it to participate in a wide range of chemical reactions. Its ability to form stable complexes with metals also makes it valuable in catalysis and polymerization processes.

Properties

CAS No.

68006-53-1

Molecular Formula

C10H24AlN

Molecular Weight

185.29 g/mol

IUPAC Name

diethylalumanylium;di(propan-2-yl)azanide

InChI

InChI=1S/C6H14N.2C2H5.Al/c1-5(2)7-6(3)4;2*1-2;/h5-6H,1-4H3;2*1H2,2H3;/q-1;;;+1

InChI Key

WSRUAICHQPRQEL-UHFFFAOYSA-N

Canonical SMILES

CC[Al+]CC.CC(C)[N-]C(C)C

Origin of Product

United States

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